

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylbiphenyl

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Compound of Interest

Compound Name: 2-Methylbiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Methylbiphenyl**, a substituted aromatic hydrocarbon of interest in various fields, including medicinal chemistry and material science. This document compiles critically evaluated data, details the experimental methodologies for their determination, and explores the application of these properties in drug discovery through a representative workflow.

Core Thermodynamic Data

The thermodynamic properties of **2-Methylbiphenyl** have been determined through various experimental and computational methods. The following tables summarize key quantitative data from reputable sources, providing a basis for comparison and application.

Table 1: Physical and Thermochemical Properties of **2-Methylbiphenyl**

Property	Value	Units	Reference(s)
Molecular Formula	C ₁₃ H ₁₂	-	[1]
Molecular Weight	168.234	g/mol	[1]
Melting Point	-0.2	°C	[2]
Normal Boiling Point	255.3	°C	[2]
Density (at 22°C)	1.010	g/cm ³	[2]
Standard Enthalpy of Formation (gas, 298.15 K)	133.5 ± 2.1	kJ/mol	[3]
Standard Enthalpy of Combustion (liquid, 298.15 K)	-6995.4 ± 1.2	kJ/mol	[3]
Flash Point	107.22	°C	[4]
Vapor Pressure (at 25°C)	0.023	mmHg	[4]

Table 2: Temperature-Dependent Thermodynamic Properties of **2-Methylbiphenyl** (Liquid Phase)

Temperature (K)	Heat Capacity, C_p (J/K·mol)	Enthalpy, H (kJ/mol)	Entropy, S (J/K·mol)
298.15	248.5	0.00	313.2
300	249.6	0.52	314.7
320	261.2	5.61	331.0
340	273.1	10.96	346.5
360	285.4	16.56	361.4
380	298.0	22.42	375.8
400	310.9	28.53	389.8
Data derived from critically evaluated NIST/TRC Web Thermo Tables. [5]			

Table 3: Vapor Pressure of **2-Methylbiphenyl** as a Function of Temperature

Temperature (K)	Vapor Pressure (kPa)
373.15	0.43
393.15	1.08
413.15	2.44
433.15	5.11
453.15	9.98
473.15	18.4
493.15	32.1
513.15	53.4
528.45	78.9

Experimental data from the National Institute for Petroleum and Energy Research (NIPER), available through the NIST Data Repository.[\[4\]](#)

[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the protocols for key experimental techniques used to characterize **2-Methylbiphenyl** and similar aromatic compounds.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance as a function of temperature. The principle is to maintain a near-zero temperature difference between the sample cell and its surroundings to prevent heat exchange.

Sample Preparation:

- A high-purity sample of **2-Methylbiphenyl** (typically >99.9 mol%) is required.
- The sample is degassed to remove any dissolved air or volatile impurities.

- A known mass of the sample is hermetically sealed in a calorimeter vessel.

Experimental Procedure:

- The calorimeter vessel is placed in an adiabatic shield within a vacuum chamber.
- The system is cooled to the starting temperature, often near liquid helium temperatures for low-temperature heat capacity measurements.
- A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.
- The temperature of the sample and the adiabatic shield are continuously monitored and kept equal.
- The temperature increase of the sample is recorded once thermal equilibrium is reached.
- The heat capacity is calculated from the energy input and the temperature rise.
- This process is repeated incrementally over the desired temperature range.[\[10\]](#)

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material. It is particularly useful for determining melting points and enthalpies of fusion.

Sample Preparation:

- A small, accurately weighed sample of **2-Methylbiphenyl** (typically 1-5 mg) is placed in an aluminum DSC pan.
- The pan is hermetically sealed to prevent volatilization.

Instrumental Setup:

- **Heating Rate:** A controlled heating rate, typically 5-10 K/min, is applied.

- Atmosphere: An inert atmosphere, such as nitrogen, is maintained in the sample chamber to prevent oxidation.

Experimental Procedure:

- The sample and an empty reference pan are placed in the DSC cell.
- The temperature is ramped up at a constant rate.
- The differential heat flow to the sample and reference is measured as a function of temperature.
- An endothermic peak is observed at the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Combustion Calorimetry for Enthalpy of Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be derived.

Sample Preparation:

- A precisely weighed pellet of **2-Methylbiphenyl** is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb").
- A fuse wire is positioned to be in contact with the sample.

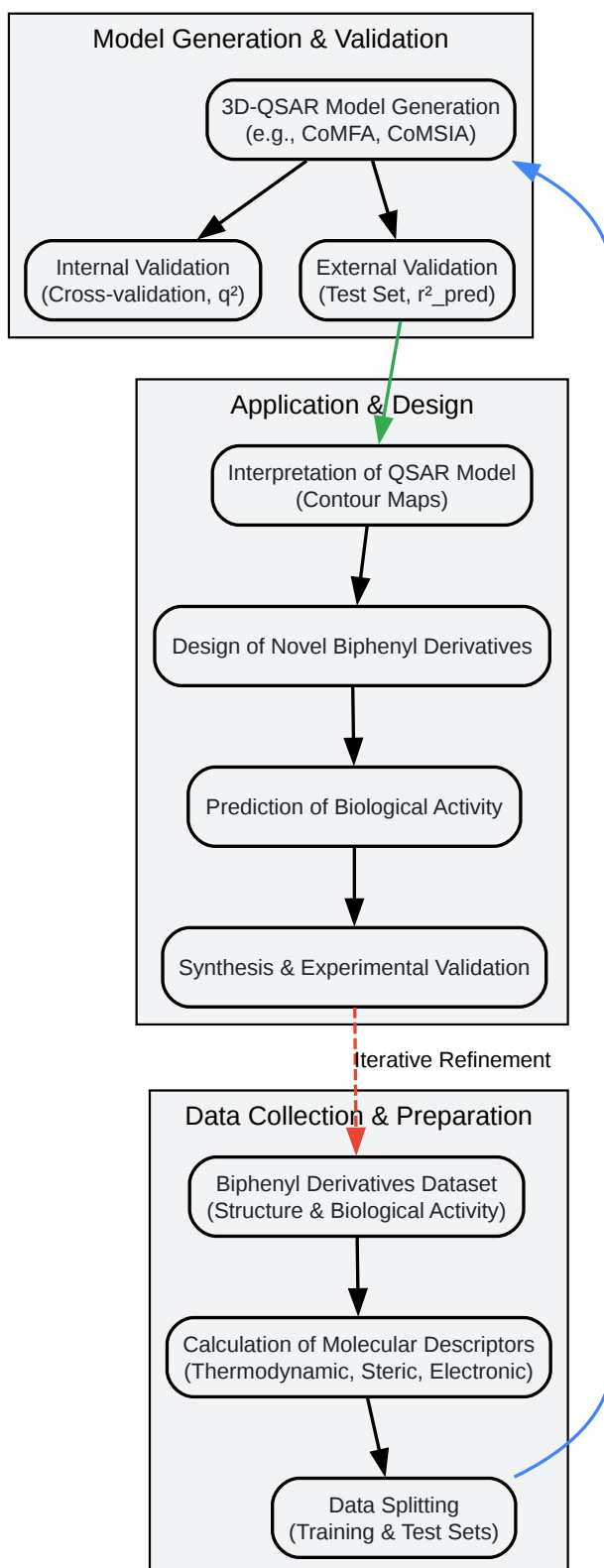
Experimental Procedure:

- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- The bomb is placed in a known quantity of water in a calorimeter.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is monitored with high precision before, during, and after combustion.

- The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
- The enthalpy of combustion of **2-Methylbiphenyl** is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the ignition energy and the formation of nitric acid from residual nitrogen.[\[11\]](#)

Application in Drug Discovery: QSAR Workflow

Thermodynamic properties of molecules are crucial in drug discovery as they can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. These models aim to predict the biological activity of new compounds based on their physicochemical properties. The following diagram illustrates a typical workflow for a 3D-QSAR study of biphenyl derivatives as potential drug candidates, for instance, as aromatase inhibitors for cancer therapy.[\[2\]](#)[\[5\]](#)[\[12\]](#)



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Workflow for a 3D-QSAR study of biphenyl derivatives.

This workflow demonstrates how calculated thermodynamic properties, along with other molecular descriptors, are used to build predictive models for the biological activity of biphenyl derivatives. These models then guide the design of new, potentially more potent drug candidates. The iterative nature of this process, where newly synthesized compounds are tested and their data fed back into the model, allows for the refinement and optimization of lead compounds in drug discovery pipelines.[2][12]

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